molecular formula C10H6FNOS2 B1331989 (5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 402-93-7

(5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B1331989
CAS RN: 402-93-7
M. Wt: 239.3 g/mol
InChI Key: BQOQSIQMDZUHKF-YVMONPNESA-N
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Description

The compound "(5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one" is a heterocyclic molecule that includes a thiazole ring, a key structural motif in medicinal chemistry due to its presence in various biologically active compounds. The fluorine atom attached to the benzylidene moiety may influence the molecule's electronic properties and potentially enhance its biological activity.

Synthesis Analysis

The synthesis of related fluorinated heterocyclic compounds involves multiple steps, including acetylation, nitration, reduction, and cyclization reactions. For instance, 4-fluoroaniline can be transformed into 5-fluorobenzimidazolyl-2-thione through a series of reactions, which can then be further reacted with chloroacetic acid to yield various thiazolo[3,2-a]benzimidazol-3(2H)-ones . Although the exact synthesis of "(5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one" is not detailed in the provided papers, similar synthetic strategies could be employed, involving key steps such as Knoevenagel condensation, which is a common method for the synthesis of arylidene derivatives .

Molecular Structure Analysis

The molecular structure of related compounds shows that the thiazolidinone ring can adopt a twist conformation, and the orientation of the substituent phenyl rings can vary significantly. For example, in a structurally similar compound, the 4-methoxyphenyl ring is almost perpendicular to the thiadiazole ring, while the 4-fluorophenyl ring is nearly coplanar with it . These orientations can influence the overall molecular shape and, consequently, the compound's interaction with biological targets.

Chemical Reactions Analysis

The presence of a fluorine atom on the benzylidene moiety can affect the reactivity of the compound. Fluorine is known to be an electron-withdrawing group, which can increase the electrophilic character of adjacent carbon atoms, potentially making the compound more reactive in certain chemical reactions. The thiazole and thiazolidine rings can also participate in various chemical reactions, such as hydrogen bonding, which is crucial for the biological activity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one" can be inferred from related compounds. The crystal structure of similar molecules often involves hydrogen bonds, which can affect solubility, melting point, and other physical properties . The presence of a fluorine atom can also influence the lipophilicity of the compound, which is an important factor in drug design, as it affects the compound's ability to cross cell membranes and reach its target .

Scientific Research Applications

Structural and Synthesis Studies

  • The compound has been involved in the synthesis of structurally related thiazolidinones and thiazoles. For instance, it has been used in creating compounds like 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, which was analyzed for its molecular structure and crystallography (Li-he Yin et al., 2008).

Anticancer Research

  • This compound has been studied for its anticancer properties. A specific derivative, 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one, showed potential anticancer activity in human cancer cell lines and its impact on reactive oxygen species production and the apoptotic process was investigated (K. A. Szychowski et al., 2019).

Anti-inflammatory and Analgesic Research

  • Derivatives of this compound, such as thiazolo [3,2-a] pyrimidines, have been evaluated for anti-inflammatory and antinociceptive activities, showing significant effects in these areas (O. Alam et al., 2010).

Antimicrobial Research

  • Compounds synthesized using (5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one have shown promising antimicrobial activities. For example, novel methylene-bis-thiazolidinone derivatives exhibited nematicidal and antibacterial effects (A. Srinivas et al., 2008).

Potential Nematicidal Agents

  • The synthesis of methylene-bis-thiazolidinone derivatives involving this compound has been explored for potential nematicidal agents (A. Srinivas et al., 2008).

Safety And Hazards

The safety information signal for this compound is "Warning" . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOQSIQMDZUHKF-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

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